molecular formula C18H18ClN3O2S2 B2382880 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 1326828-85-6

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2382880
CAS No.: 1326828-85-6
M. Wt: 407.93
InChI Key: QGQTVOKZNLMMSD-UHFFFAOYSA-N
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Description

The compound 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide belongs to the thieno[3,2-d]pyrimidine class, a scaffold renowned for its diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties. Structurally, it features a thienopyrimidine core substituted with a butan-2-yl group at position 3, a sulfanyl bridge at position 2, and an N-(4-chlorophenyl)acetamide moiety. This article provides a detailed comparison of this compound with structurally and functionally related analogs, emphasizing substituent effects, molecular properties, and bioactivity.

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-3-11(2)22-17(24)16-14(8-9-25-16)21-18(22)26-10-15(23)20-13-6-4-12(19)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQTVOKZNLMMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically begins with the preparation of its thienopyrimidine core. A common synthetic route involves the cyclization of a suitable thioamide with a corresponding butanone derivative under controlled conditions. This process often employs catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

On an industrial scale, this compound may be produced through a series of well-optimized chemical reactions involving high-purity starting materials and stringent quality control measures. Typical methodologies would incorporate large-scale reactors and continuous flow processes to ensure consistency and efficiency. Solvent extraction, crystallization, and chromatographic techniques are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : The sulfanyl group is susceptible to oxidation, leading to sulfone or sulfoxide derivatives.

  • Reduction: : The carbonyl group within the thienopyrimidine ring can undergo reduction to yield corresponding alcohol derivatives.

  • Substitution: : The chlorophenyl acetamide moiety is capable of undergoing nucleophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

  • Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilization of nucleophiles like amines or thiols, often requiring the presence of a base and elevated temperatures.

Major Products

Oxidative reactions typically yield sulfoxides or sulfones, while reductive processes result in alcohols or hydrocarbon derivatives. Substitution reactions can produce a wide array of functionalized acetamide derivatives, depending on the nucleophiles used.

Scientific Research Applications

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has a range of scientific applications:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or activator.

  • Medicine: : Studied for its therapeutic potential, possibly serving as a lead compound in drug development.

  • Industry: : Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound largely depends on its interaction with molecular targets. In biological systems, it may interact with specific enzymes, altering their activity through inhibition or activation. The molecular pathways involved often include signal transduction processes, enzymatic cascades, and metabolic pathways, potentially leading to varied physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among analogs include substituents on the thienopyrimidine core, the aryl group in the acetamide moiety, and additional functional groups influencing bioactivity and physicochemical properties. Below is a comparative analysis:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Notes Reference
Target Compound: 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide C₁₉H₂₁ClN₃O₂S₂ 438.97 Butan-2-yl (C₄H₉) at position 3; 4-chlorophenyl acetamide Predicted enhanced lipophilicity and electron-withdrawing effects due to 4-Cl substituent
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₁₈H₁₉ClN₃O₂S₂ 424.00 Ethyl (C₂H₅) and dimethyl (CH₃) groups on thienopyrimidine; 4-chlorophenyl acetamide Higher steric bulk may reduce membrane permeability compared to target compound
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide C₂₁H₁₉ClN₃O₂S₂ 460.98 4-Methylphenyl acetamide; 6,7-dihydrothienopyrimidine core Reduced electron-withdrawing effects (4-CH₃ vs. 4-Cl) may alter receptor affinity
4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-carbamimidoylbenzenesulfonamide (5a) C₁₉H₁₆ClN₇O₃S₂ 490.00 Amino group at position 3; sulfonamide linkage Demonstrated antitumor activity (IC₅₀ = 2.8 μM against MCF-7 breast cancer cells)
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 4-Butylphenyl acetamide; phenyl group at position 7 Increased lipophilicity (logP ≈ 4.2) may enhance CNS penetration
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 309.77 Simplified pyrimidine core; diaminopyrimidine substituent Hydrogen-bonding network (N–H···O) stabilizes crystal packing, improving solubility

Substituent Effects on Bioactivity and Physicochemical Properties

  • Thienopyrimidine Core Modifications: The butan-2-yl group in the target compound introduces moderate steric bulk, balancing lipophilicity (predicted logP ~3.5) and solubility. 6,7-Dihydro analogs (e.g., ) exhibit partial saturation of the thienopyrimidine ring, which may enhance conformational flexibility and binding pocket accommodation.
  • Acetamide Aryl Group Variations :

    • The 4-chlorophenyl group in the target compound improves electron density and binding affinity to hydrophobic enzyme pockets compared to 4-methylphenyl () or 4-methoxyphenyl () analogs.
    • Sulfonamide derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities, contributing to enhanced antitumor activity but reduced metabolic stability.
  • Pharmacological Performance: Compounds with amino groups on the thienopyrimidine core (e.g., ) show marked antitumor activity, likely due to improved interaction with kinase ATP-binding sites. 4-Butylphenyl analogs () demonstrate higher logP values, favoring blood-brain barrier penetration but increasing toxicity risks.

Biological Activity

The compound 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (CAS Number: 1326923-61-8) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The molecular formula is C18H18ClN3O2S2C_{18}H_{18}ClN_{3}O_{2}S_{2} with a molecular weight of 407.9 g/mol. The structural characteristics contribute to its biological properties, particularly its interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Mechanism of Action : The compound acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in nucleotide synthesis and cell proliferation pathways. This dual inhibition is particularly relevant in cancer treatment as it can disrupt the rapid division of cancer cells .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer cell lines such as MCF-7 and T47D, showing a higher cytotoxicity profile compared to standard chemotherapeutics like hydroxyurea .

Antimicrobial Activity

In addition to anticancer properties, derivatives of thieno[3,2-d]pyrimidines have been explored for their antimicrobial effects. Preliminary studies suggest that the compound may inhibit bacterial growth, although specific data on its efficacy against various pathogens is still emerging.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available thiophene derivatives and chlorinated acetamides.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization processes that yield the desired thieno[3,2-d]pyrimidine structure.
  • Characterization Techniques : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S₂
Molecular Weight407.9 g/mol
CAS Number1326923-61-8
Anticancer ActivityCytotoxic against MCF-7, T47D
MechanismDual inhibition of TS & DHFR

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?

Answer:
The synthesis involves multi-step protocols, typically starting with the construction of the thieno[3,2-d]pyrimidinone core. Key steps include cyclocondensation of thiophene derivatives with urea or thiourea, followed by sulfanyl-acetamide coupling. Critical parameters include:

  • Temperature control (e.g., 60–80°C for cyclization steps) .
  • Solvent selection (DMF or ethanol for nucleophilic substitution reactions) .
  • Catalysts (e.g., K₂CO₃ for deprotonation during sulfanyl group introduction) .
    Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Basic: Which analytical techniques are recommended for characterizing its structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., butan-2-yl and 4-chlorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): For molecular formula validation .
  • X-ray Crystallography: Resolves conformational details (e.g., dihedral angles between thienopyrimidine and acetamide moieties) .
  • HPLC/TLC: Monitors reaction progress and purity .

Advanced: How can researchers optimize reaction yields when introducing the sulfanyl-acetamide moiety?

Answer:
Yield optimization requires:

  • Stoichiometric precision: A 1.2:1 molar ratio of thiol precursor to chloroacetamide minimizes side reactions .
  • Solvent polarity adjustment: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfanyl group .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 12h to 2h) while maintaining >80% yield .
    Post-reaction quenching with ice-water improves precipitate recovery .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from:

  • Purity discrepancies: Validate via orthogonal methods (e.g., HPLC coupled with elemental analysis) .
  • Assay variability: Standardize protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
  • Structural analogs: Compare activity trends across derivatives to isolate functional group contributions (e.g., 4-chlorophenyl vs. 3,5-dimethylphenyl substitutions) .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Answer:

  • Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane .
  • Implications: Use DMSO stock solutions (<10 mM) for in vitro assays to avoid solvent interference .
  • Crystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals for structural studies .

Advanced: How can computational modeling predict its binding affinity to target proteins?

Answer:

  • Docking studies: Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2) .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models: Correlate substituent electronegativity (e.g., Cl on phenyl) with inhibitory potency .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Answer:

  • Thiolate intermediate formation: Deprotonation of the sulfanyl group (pKa ~8.5) enhances nucleophilicity .
  • Leaving group efficiency: Chloride in chloroacetamide facilitates SN2 displacement .
  • Steric effects: Bulky butan-2-yl groups on the pyrimidine ring may slow kinetics, requiring elevated temperatures (70–80°C) .

Basic: Which functional groups are most susceptible to derivatization for structure-activity studies?

Answer:

  • Sulfanyl bridge: Replace with selenyl or amine groups to modulate electron density .
  • 4-Chlorophenyl acetamide: Introduce methoxy or nitro substituents to alter hydrophobicity .
  • Butan-2-yl chain: Shorten to ethyl or elongate to pentyl for steric/kinetic profiling .

Advanced: How do crystallographic data inform the design of analogs with improved stability?

Answer:

  • Conformational rigidity: X-ray data reveal planar thienopyrimidine cores; introduce fused rings (e.g., benzothieno) to enhance rigidity .
  • Intermolecular H-bonds: Acetamide carbonyls form H-bonds with protein residues; fluorinate to strengthen interactions .
  • Packing analysis: Bulky substituents reduce crystal lattice defects, improving thermal stability .

Advanced: What experimental and theoretical approaches validate proposed reaction mechanisms?

Answer:

  • Isotopic labeling: Use ³⁵S-labeled thiols to track sulfanyl group incorporation .
  • DFT calculations: Map energy barriers for key steps (e.g., cyclization vs. retro-aldol pathways) .
  • Kinetic profiling: Monitor intermediate accumulation via in-situ IR spectroscopy .

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